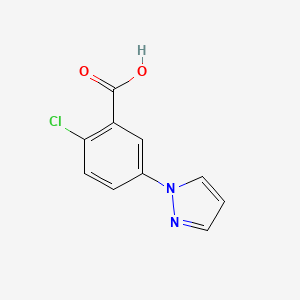

2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

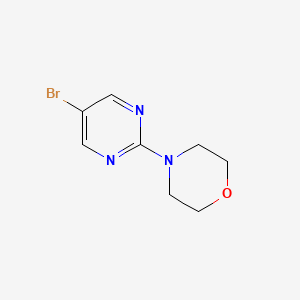

2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid (CPA) is an organic molecule that has been studied extensively due to its wide range of applications in medicinal chemistry, biochemistry, and pharmacology. CPA is a halogenated aromatic carboxylic acid and is derived from the parent compound, benzoic acid. CPA is a versatile molecule and is used in a variety of applications due to its unique chemical and physical properties.

Scientific Research Applications

Comprehensive Analysis of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic Acid Applications

2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid is a chemical compound with the molecular formula

C10H7ClN2O2 C_{10}H_{7}ClN_{2}O_{2} C10H7ClN2O2

and a molecular weight of 222.63 . It is a pyrazole derivative, a class of compounds known for their wide range of applications in various scientific fields. Below is a detailed analysis of its unique applications across different scientific research areas.Medicinal Chemistry: Drug Discovery: Pyrazole derivatives, including 2-chloro-5-(1H-pyrazol-1-yl)benzoic acid, are extensively used in medicinal chemistry for drug discovery. They are known to possess a variety of biological activities, such as anti-inflammatory, analgesic, and antipyretic properties. This compound can be utilized as a building block in the synthesis of more complex molecules that may act as potential therapeutic agents.

Agrochemistry: Pesticide Development: In agrochemistry, pyrazole derivatives serve as key intermediates in the development of pesticides. Their structural versatility allows for the creation of compounds that can target specific pests or weeds, enhancing crop protection and yield.

Coordination Chemistry: Ligand Synthesis: 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid can act as a ligand in coordination chemistry, forming complexes with various metals. These complexes can be studied for their catalytic properties or potential use in materials science.

Organometallic Chemistry: Catalyst Design: The pyrazole moiety within this compound can be incorporated into organometallic frameworks. These frameworks are valuable in catalysis, particularly in reactions requiring precise control over the reaction environment.

Biochemistry: Enzyme Inhibition Studies: Pyrazole derivatives are known to inhibit certain enzymes, making them useful tools in biochemical research. They can help in understanding enzyme mechanisms and designing inhibitors for therapeutic purposes.

Material Science: Functional Materials: The unique properties of pyrazole derivatives make them suitable for the development of functional materials. These materials can have applications in electronics, photonics, and as sensors.

Analytical Chemistry: Chromatographic Standards: Due to their well-defined structure and purity, compounds like 2-chloro-5-(1H-pyrazol-1-yl)benzoic acid can be used as standards in chromatographic analyses, aiding in the identification and quantification of substances.

Synthetic Chemistry: Green Synthesis Approaches: The synthesis of pyrazole derivatives, including this compound, can be achieved through green chemistry approaches. These methods aim to reduce the environmental impact of chemical synthesis and are an active area of research .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in their activity or function. This can result in alterations to cellular processes, potentially influencing disease progression or symptoms .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, potentially leading to downstream effects such as changes in cell growth, differentiation, or survival .

Result of Action

Based on the activities of similar compounds, it may influence a variety of cellular processes, potentially leading to changes in disease progression or symptoms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its targets and how it is metabolized within the body .

properties

IUPAC Name |

2-chloro-5-pyrazol-1-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-9-3-2-7(6-8(9)10(14)15)13-5-1-4-12-13/h1-6H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWPYVIFFDSOQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=C(C=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415539 |

Source

|

| Record name | 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957509-90-9 |

Source

|

| Record name | 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane](/img/structure/B1276907.png)

![N-[1,2-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylideneamino]ethyl]-4-chlorobenzamide](/img/structure/B1276934.png)

![1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol](/img/structure/B1276935.png)